molecular formula C16H22O5 B11837821 Diethyl 3-(benzyloxy)pentanedioate

Diethyl 3-(benzyloxy)pentanedioate

Katalognummer: B11837821
Molekulargewicht: 294.34 g/mol
InChI-Schlüssel: ALBFKVKDAPIKFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 3-(benzyloxy)pentanedioate is an organic compound with the molecular formula C15H20O5. It is a diester derivative of pentanedioic acid, where the ester groups are substituted with benzyloxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 3-(benzyloxy)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 3-(benzyloxy)pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of diethyl 3-oxopentanedioate as a starting material. This compound can undergo a nucleophilic substitution reaction with benzyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 3-(benzyloxy)pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)

    Reduction: Lithium aluminum hydride (LiAlH), sodium borohydride (NaBH)

    Substitution: Sodium hydride (NaH), potassium carbonate (KCO)

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted benzyloxy derivatives

Wirkmechanismus

The mechanism of action of diethyl 3-(benzyloxy)pentanedioate involves its interaction with specific molecular targets. The benzyloxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Diethyl 3-(benzyloxy)pentanedioate can be compared with other similar compounds such as:

The presence of the benzyloxy group in this compound imparts unique reactivity and potential biological activities, distinguishing it from these similar compounds.

Eigenschaften

Molekularformel

C16H22O5

Molekulargewicht

294.34 g/mol

IUPAC-Name

diethyl 3-phenylmethoxypentanedioate

InChI

InChI=1S/C16H22O5/c1-3-19-15(17)10-14(11-16(18)20-4-2)21-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3

InChI-Schlüssel

ALBFKVKDAPIKFS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC(CC(=O)OCC)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.